Zero-Decarboxylation End-Group Profile vs. 3-Fluoro and 4-Fluoro Isomers
In styrene and methyl methacrylate polymerizations initiated at 60°C, bis(2-fluorobenzoyl) peroxide (2F-BPO) and 2,6-difluorobenzoyl peroxide (2,6F-BPO) generated zero detectable fluorophenyl end-groups via 19F NMR, indicating complete suppression of aroyloxy radical decarboxylation [1]. In contrast, 3-fluorobenzoyl and 4-fluorobenzoyl peroxides produced both fluorobenzoate and fluorophenyl end-groups, with the decarboxylation rate decreasing in the order 3F > 4F >> 2F ≈ 2,6F [2]. This establishes 2F-BPO as a clean initiator delivering exclusively fluorobenzoate ester end-groups.
| Evidence Dimension | Decarboxylation of aroyloxy radicals (fluorophenyl end-group formation) |
|---|---|
| Target Compound Data | 0% fluorophenyl end-groups detected (polystyrene and PMMA, 60°C) |
| Comparator Or Baseline | 3F-BPO and 4F-BPO: significant fluorophenyl end-groups; benzoyl peroxide (unsubstituted): decarboxylation more facile than all fluorinated derivatives |
| Quantified Difference | Complete elimination of decarboxylation pathway for 2F-BPO vs. measurable decarboxylation for 3F-BPO and 4F-BPO |
| Conditions | Polymerization of styrene and methyl methacrylate at 60°C; 19F NMR at 93.7 MHz with fluorobenzene internal standard |
Why This Matters
A single, predictable end-group type simplifies polymer structure-property relationships and quality control, making 2F-BPO preferable when end-group fidelity is critical.
- [1] Bevington, J.C., Breuer, S.W., Huckerby, T.N., Hunt, B.J., & Jones, R. (1997). Fluorinated derivatives of benzoyl peroxide as initiators of radical polymerizations: Study of the end-groups derived from the initiator. European Polymer Journal, 33(8), 1225-1229. View Source
- [2] Bevington, J.C., Breuer, S.W., Huckerby, T.N., Hunt, B.J., & Jones, R. (1998). Further study of fluorinated derivatives of benzoyl peroxide as initiators of radical polymerizations: kinetic chain lengths and related quantities. European Polymer Journal, 34(3-4), 539-543. View Source
